molecular formula C9H10ClNO3 B1597769 3-Chloro-2,6-dimethoxybenzamide CAS No. 90346-64-8

3-Chloro-2,6-dimethoxybenzamide

Cat. No. B1597769
CAS RN: 90346-64-8
M. Wt: 215.63 g/mol
InChI Key: RPTGIZCSCCDCQY-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dimethoxybenzamide is an organic compound with the molecular formula C9H10ClNO3 . It has a molecular weight of 215.634 Da .


Synthesis Analysis

Benzamides, including 3-Chloro-2,6-dimethoxybenzamide, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2,6-dimethoxybenzamide consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

The synthesis of benzamides, including 3-Chloro-2,6-dimethoxybenzamide, involves the reaction between carboxylic acids and amines at high temperature . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

3-Chloro-2,6-dimethoxybenzamide has a molecular weight of 215.634 Da . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved sources .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 3-Chloro-2,6-dimethoxybenzamide is a chemical compound that can be used in various chemical reactions .
  • Textile Industry

    • Application : A compound similar to 3-Chloro-2,6-dimethoxybenzamide, namely 3-chloro-2-hydroxypropylmethyldiallylammonium chloride, has been used in the synthesis of novel reactive cationic copolymers designed as useful polycationic dye-fixatives on cotton fabric .
    • Method : The structures of the obtained copolymers could be controlled by varying molar ratios of raw materials during polymerization, and their molecular weights were possibly controlled by adjusting different polymerization conditions .
    • Results : The results showed that a series of novel products with controlled intrinsic viscosities were successfully synthesized, which could be expected as novel useful reactive polycationic dye-fixatives on cotton fabric .
  • Antioxidant and Antibacterial Activities

    • Application : A compound similar to 3-Chloro-2,6-dimethoxybenzamide, namely 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides, has been synthesized and tested for antioxidant and antibacterial activities .
    • Method : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
  • Industrial Use

    • Application : Amide compounds, including benzamides, have been widely used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
    • Results : The outcomes of these industrial processes would vary depending on the specific process being performed. The compound could potentially be used to improve the properties of various industrial products .
  • Pharmaceutical Industry

    • Application : Benzamides, a class of compounds to which 3-Chloro-2,6-dimethoxybenzamide belongs, have been widely used in the pharmaceutical industry . They have been used in the treatment of various conditions such as cancer, hypercholesterolemia, and hyperactivity .
    • Method : The specific methods of application would depend on the particular pharmaceutical process being performed. Typically, these compounds would be used as active ingredients or intermediates in the synthesis of various drugs .
    • Results : The outcomes of these pharmaceutical processes would vary depending on the specific process being performed. The compound could potentially be used to improve the efficacy of various pharmaceutical products .
  • Environmental Studies

    • Application : The physical and chemical properties of 3-Chloro-2,6-dimethoxybenzamide, such as its octanol-water partition coefficient and vapor pressure, can be studied to understand its behavior in the environment .
    • Method : The specific methods of application would involve various environmental testing procedures, such as determining the compound’s solubility in water, its volatility, and its potential for bioaccumulation .
    • Results : The outcomes of these studies would provide valuable information about the environmental fate and transport of 3-Chloro-2,6-dimethoxybenzamide .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name

3-chloro-2,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTGIZCSCCDCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379195
Record name 3-chloro-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,6-dimethoxybenzamide

CAS RN

90346-64-8
Record name 3-chloro-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Yamada, H Yoneda, M Asada - Pest resistance to pesticides, 1983 - Springer
Benzomate (ethyl 0-benzoyl 3-chloro-2,6-dimethoxybenzohydroxi-mate) possesses high acaricidal activity against Panonychus mites (Asada and Yoneda, 1971; Sato, 1976) and was …
Number of citations: 5 link.springer.com

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